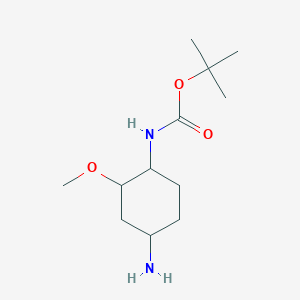

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

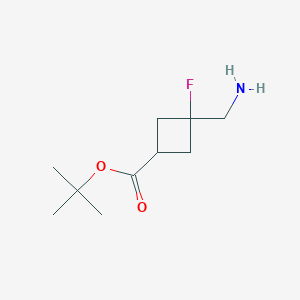

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate, also known as M2BIO, is a novel organic molecule. It has a CAS Number of 1822550-82-2 and a molecular weight of 244.33 . The IUPAC name is tert-butyl (4-amino-2-methoxycyclohexyl)carbamate .

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. One such method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . Another method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .Molecular Structure Analysis

The InChI code for Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is 1S/C12H24N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h8-10H,5-7,13H2,1-4H3,(H,14,15) .Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions . They can also undergo the Hofmann rearrangement .Physical And Chemical Properties Analysis

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate is an oil at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Intermediates

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate serves as an important intermediate in the synthesis of compounds with biological activity. For instance, it is involved in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the production of omisertinib (AZD9291), demonstrating its role in creating targeted cancer therapies. This highlights the compound's importance in medicinal chemistry for developing new drugs (Zhao et al., 2017).

Advanced Synthesis Techniques

Research has also focused on the regioselective deprotection and acylation of compounds, demonstrating the versatility of tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate in complex chemical synthesis processes. These techniques are crucial for creating molecules with specific functional groups, showcasing the compound's utility in detailed organic synthesis work (Pak & Hesse, 1998).

Intermediate for Enantioselective Synthesis

It is also a valuable intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is significant in the synthesis of nucleoside analogues, which are key components in antiviral and anticancer drugs (Ober et al., 2004).

Chemical Transformation and Protection

The chemical transformation of amino protecting groups via tert-butyldimethylsilyl carbamates showcases the compound's role in protecting amino groups during synthesis, which is vital for creating compounds with precise structures and functionalities (Sakaitani & Ohfune, 1990).

Innovative Applications

In addition to traditional synthetic applications, research into tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate has explored innovative uses, such as the development of new materials for detecting volatile acid vapors. This indicates the compound's potential in creating sensory materials and highlights its versatility beyond pharmaceutical applications (Sun et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315, H319, H335, and H412 . These indicate that it can cause skin irritation, serious eye irritation, respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h8-10H,5-7,13H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBKKRZRCCJJSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(4-amino-2-methoxycyclohexyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)

![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)

![2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B2390092.png)